

Spectroscopic Data of 3,5-Dihydroxybenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dihydroxybenzamide**, a compound of interest in various research and development endeavors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for **3,5-Dihydroxybenzamide** is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.5	br s	-	-OH (Phenolic)
~7.5	br s	-	-CONH ₂ (Amide)
~6.8	d	~2.0	H-2, H-6
~6.4	t	~2.0	H-4

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The solvent is assumed to be DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	C=O (Amide)
~158	C-3, C-5
~136	C-1
~108	C-2, C-6
~107	C-4

Note: Predicted values are based on established carbon NMR correlation tables. The solvent is assumed to be DMSO-d₆.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H Stretch (Phenolic)
3350 - 3150	Strong, Broad	N-H Stretch (Amide)
~1650	Strong	C=O Stretch (Amide I)
~1600, ~1450	Medium-Strong	C=C Stretch (Aromatic)
~1590	Medium	N-H Bend (Amide II)
~1300	Medium	C-O Stretch (Phenol)
~1200	Medium	C-N Stretch (Amide)

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
153	High	[M] ⁺ (Molecular Ion)
137	High	[M-NH ₂] ⁺
109	Medium	[M-NH ₂ -CO] ⁺

Note: The molecular ion is expected to be the base peak. The relative abundances are estimations based on common fragmentation patterns of benzamides.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **3,5-Dihydroxybenzamide**.
 - Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.
- Use a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Tune the probe to the ^{13}C frequency.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A spectral width of 0-200 ppm is typically used.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections.
 - Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS.

2.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3,5-Dihydroxybenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:

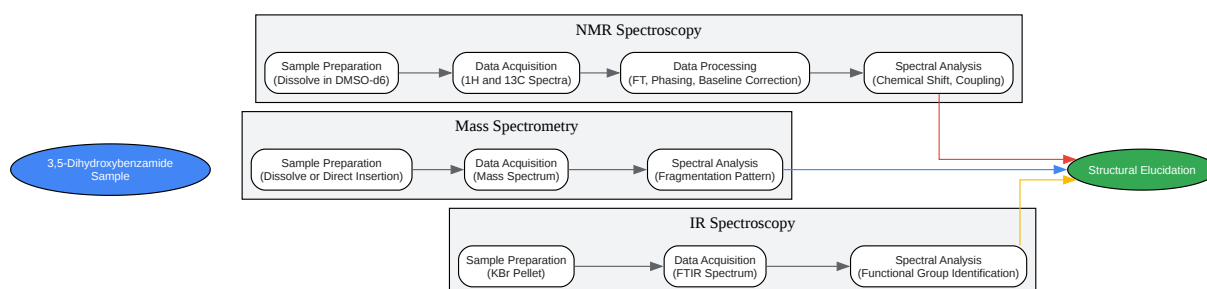
- Obtain a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
- Sample Preparation:
 - For GC-MS, dissolve a small amount of **3,5-Dihydroxybenzamide** in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - For direct insertion, the solid sample can be used directly.
- Data Acquisition:
 - Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
 - Ionize the sample using a standard electron energy of 70 eV.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,5-Dihydroxybenzamide**.



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Caption: Workflow for Spectroscopic Analysis of **3,5-Dihydroxybenzamide**.

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References

- 1. 3,5-Dihydroxybenzamide | C₇H₇NO₃ | CID 76604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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